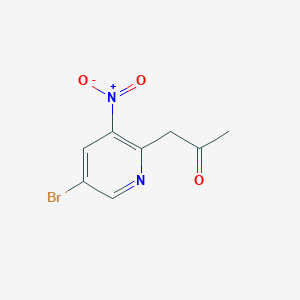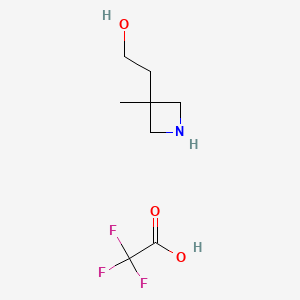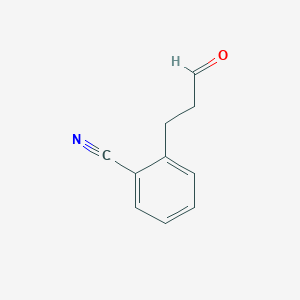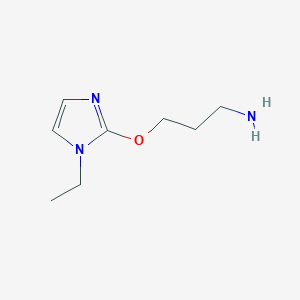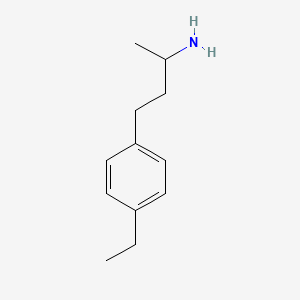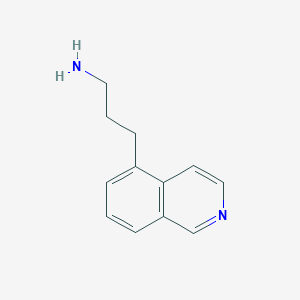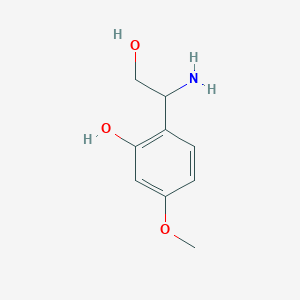
2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of an amino group, a hydroxyl group, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol can be achieved through several synthetic routes. One common method involves the condensation reaction between 2-methoxyphenol and an appropriate amino alcohol under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of various chemical products, including dyes and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-Amino-2-hydroxyethyl)phenol: Lacks the methoxy group, which may affect its chemical and biological properties.
5-Methoxy-2-hydroxyphenol: Lacks the amino group, which may influence its reactivity and applications.
Uniqueness
2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
2-(1-amino-2-hydroxyethyl)-5-methoxyphenol |
InChI |
InChI=1S/C9H13NO3/c1-13-6-2-3-7(8(10)5-11)9(12)4-6/h2-4,8,11-12H,5,10H2,1H3 |
InChI Key |
WRVXBHQZFOLCHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




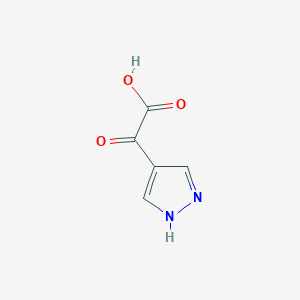
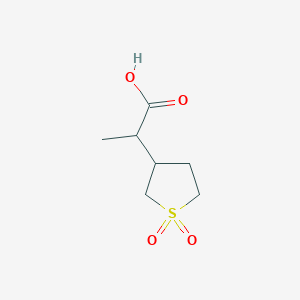
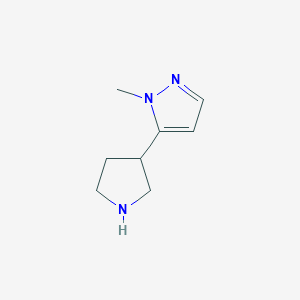
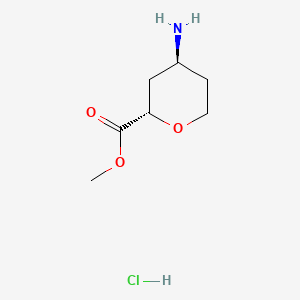
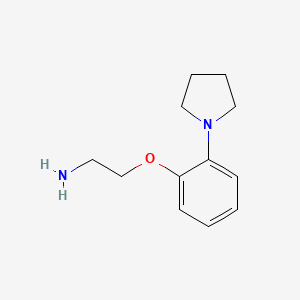
![3-Amino-3-(7-chlorobenzo[d][1,3]dioxol-5-yl)propan-1-ol](/img/structure/B13607442.png)
